molecular formula C9H13ClN2O2S B4847114 N-(3-aminopropyl)-4-chlorobenzenesulfonamide

N-(3-aminopropyl)-4-chlorobenzenesulfonamide

Cat. No. B4847114
M. Wt: 248.73 g/mol
InChI Key: HSNVCSGSCOZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-4-chlorobenzenesulfonamide, also known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1908. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.7 g/mol. Sulfanilamide has been widely used in scientific research for its antibacterial properties and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(3-aminopropyl)-4-chlorobenzenesulfonamidee works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This leads to a depletion of folic acid, which is essential for DNA synthesis and cell division. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-4-chlorobenzenesulfonamidee has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria in vitro and in vivo. N-(3-aminopropyl)-4-chlorobenzenesulfonamidee has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using sulfanilamide in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool for studying bacterial metabolism and physiology. However, sulfanilamide has limitations as well. It can be toxic to mammalian cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for research on sulfanilamide. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of interest is the potential therapeutic applications of sulfanilamide in various diseases, such as cancer and inflammatory diseases. Additionally, there is interest in studying the mechanism of action of sulfanilamide in more detail, which may lead to the development of new antibiotics with novel modes of action.
Conclusion:
In conclusion, sulfanilamide is a valuable tool in scientific research due to its broad-spectrum antibacterial activity. It has been extensively used to study bacterial metabolism and physiology. N-(3-aminopropyl)-4-chlorobenzenesulfonamidee works by inhibiting the synthesis of folic acid in bacteria, which ultimately leads to bacterial cell death. While sulfanilamide has limitations, such as toxicity to mammalian cells, there is potential for the development of new analogs with improved activity and reduced toxicity. Additionally, there is interest in studying the potential therapeutic applications of sulfanilamide in various diseases.

Scientific Research Applications

N-(3-aminopropyl)-4-chlorobenzenesulfonamidee has been extensively used in scientific research as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria. N-(3-aminopropyl)-4-chlorobenzenesulfonamidee works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. This makes it a valuable tool for studying bacterial metabolism and physiology.

properties

IUPAC Name

N-(3-aminopropyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNVCSGSCOZLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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